molecular formula C16H18N2 B14688801 Bis(3,4-dimethylphenyl)diazene CAS No. 29418-36-8

Bis(3,4-dimethylphenyl)diazene

Cat. No.: B14688801
CAS No.: 29418-36-8
M. Wt: 238.33 g/mol
InChI Key: WEVSWJHEFVKUSR-UHFFFAOYSA-N
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Description

Bis(3,4-dimethylphenyl)diazene, also known as 3,3’,4,4’-Tetramethylazobenzene, is an organic compound with the molecular formula C16H18N2. It is characterized by the presence of two 3,4-dimethylphenyl groups connected by a diazene (N=N) linkage. This compound is notable for its vibrant color and is often used in dye and pigment industries.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis(3,4-dimethylphenyl)diazene typically involves the diazotization of 3,4-dimethylaniline followed by a coupling reaction. The process can be summarized as follows:

    Diazotization: 3,4-dimethylaniline is treated with sodium nitrite (NaNO2) and hydrochloric acid (HCl) to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then reacted with another molecule of 3,4-dimethylaniline under alkaline conditions to form this compound.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:

  • Continuous stirring and temperature control to maintain the reaction conditions.
  • Use of large-scale reactors and separation units to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions: Bis(3,4-dimethylphenyl)diazene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form azoxy compounds.

    Reduction: Reduction of this compound leads to the formation of hydrazo compounds.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation are used.

    Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used under controlled conditions.

Major Products:

    Oxidation: Formation of azoxy compounds.

    Reduction: Formation of hydrazo compounds.

    Substitution: Formation of substituted this compound derivatives.

Scientific Research Applications

Bis(3,4-dimethylphenyl)diazene has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of dyes, pigments, and other colorants due to its vibrant color.

Mechanism of Action

The mechanism of action of Bis(3,4-dimethylphenyl)diazene involves its interaction with molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and proteins, affecting their function.

    Pathways Involved: It can modulate various biochemical pathways, including oxidative stress and signal transduction pathways.

Comparison with Similar Compounds

    Bis(4-methoxyphenyl)diazene: Similar structure but with methoxy groups instead of methyl groups.

    Bis(4-nitrophenyl)diazene: Contains nitro groups, leading to different chemical properties and reactivity.

Uniqueness: Bis(3,4-dimethylphenyl)diazene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its methyl groups enhance its stability and influence its reactivity compared to other diazene derivatives.

Properties

IUPAC Name

bis(3,4-dimethylphenyl)diazene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2/c1-11-5-7-15(9-13(11)3)17-18-16-8-6-12(2)14(4)10-16/h5-10H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEVSWJHEFVKUSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N=NC2=CC(=C(C=C2)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.33 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29418-36-8
Record name Bis(3,4-dimethylphenyl)diazene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029418368
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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